2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a tetrahydrobenzothiophene core substituted at the 2-position with a 4-(dimethylsulfamoyl)benzamido group and at the 3-position with an N-methylcarboxamide moiety (Fig. 1). The dimethylsulfamoyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence target binding interactions.
Properties
IUPAC Name |
2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-20-18(24)16-14-6-4-5-7-15(14)27-19(16)21-17(23)12-8-10-13(11-9-12)28(25,26)22(2)3/h8-11H,4-7H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBGTCLGGMRDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzamido and dimethylsulfamoyl intermediates. These intermediates are then coupled with the tetrahydrobenzothiophene ring under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study cellular processes.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations
The tetrahydrobenzothiophene core is shared with several analogs, but substitutions and ring systems vary significantly:
Key Observations :
- Electron-Withdrawing Groups : The dimethylsulfamoyl group in the target compound may improve solubility compared to the dichlorobenzamido group in , which increases lipophilicity but risks metabolic oxidation.
- Core Flexibility: The thieno[2,3-c]pyridine analog introduces aromaticity and planarity, which could alter binding kinetics compared to the semi-saturated tetrahydrobenzothiophene.
Biological Activity
The compound 2-[4-(dimethylsulfamoyl)benzamido]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 306.38 g/mol
- CAS Number : 868965-31-5
The compound features a benzothiophene core with a dimethylsulfamoyl group and an amide linkage, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including aldose reductase, which is involved in glucose metabolism and implicated in diabetic complications .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to pain perception and neuroprotection .
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, reducing oxidative stress in cellular models .
Analgesic Activity
A study conducted using the "hot plate" method on outbred white mice demonstrated that derivatives of benzothiophene compounds exhibited significant analgesic effects compared to standard analgesics like metamizole . This suggests that the compound may possess pain-relieving properties.
Aldose Reductase Inhibition
Research indicates that the compound acts as an aldose reductase inhibitor, with IC values suggesting potency comparable to established inhibitors . This inhibition is crucial in mitigating complications associated with diabetes by preventing the accumulation of sorbitol and fructose.
Case Studies
| Study | Methodology | Findings |
|---|---|---|
| Analgesic Study | Hot Plate Test on Mice | Significant analgesic effects exceeding control drugs |
| Enzyme Inhibition | In vitro assays on Aldose Reductase | IC values indicate strong inhibition activity |
| Neuroprotection Study | Cellular Models | Reduction in oxidative stress markers |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
